

Technical Guide: Chemical Properties of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol

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Compound of Interest

Compound Name: (4-Fluorotetrahydro-2H-pyran-4-YL)methanol

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **(4-Fluorotetrahydro-2H-pyran-4-YL)methanol** is not readily available in public literature. This guide provides a detailed overview of the known chemical properties of the parent compound, (Tetrahydro-2H-pyran-4-yl)methanol, and offers scientifically grounded predictions on how the introduction of a fluorine atom at the C4 position will modulate these properties. These predictions are based on established principles of physical organic and medicinal chemistry.

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable metabolic stability and ability to engage in hydrogen bonding. The functionalized derivative, **(4-Fluorotetrahydro-2H-pyran-4-YL)methanol**, introduces a tertiary fluorine atom, a strategic modification often employed in drug design to fine-tune physicochemical and pharmacokinetic properties. This document serves as a comprehensive technical resource on the chemical properties of this compound, leveraging data from its non-fluorinated analog and the predictable effects of fluorination.

Physicochemical Properties

The introduction of a fluorine atom at a tertiary carbon center bearing a hydroxymethyl group is expected to significantly alter the electronic and steric environment compared to the parent

molecule, (Tetrahydro-2H-pyran-4-yl)methanol.

Data Presentation: Parent Compound vs. Fluorinated Analog (Predicted)

The following table summarizes the known properties of (Tetrahydro-2H-pyran-4-yl)methanol and the predicted properties of **(4-Fluorotetrahydro-2H-pyran-4-yl)methanol**.

Property	(Tetrahydro-2H-pyran-4-yl)methanol	(4-Fluorotetrahydro-2H-pyran-4-yl)methanol (Predicted)	Rationale for Prediction
Molecular Formula	C ₆ H ₁₂ O ₂	C ₆ H ₁₁ FO ₂	Replacement of one hydrogen with fluorine.
Molecular Weight	116.16 g/mol [1]	134.15 g/mol	Addition of the atomic mass of fluorine minus hydrogen.
Appearance	Colorless liquid[2]	Colorless liquid	Fluorination at this position is unlikely to introduce chromophores.
Boiling Point	~105 °C	Higher	The increased polarity and molecular weight due to the C-F bond will likely increase intermolecular forces, raising the boiling point.
Solubility	Slightly soluble in water[2]	Similar or slightly decreased	The increased polarity from the C-F bond may be offset by the loss of a C-H bond capable of weak hydrogen bonding and an overall increase in molecular surface area.
pKa (of -OH)	~16-17 (typical for a primary alcohol)	~14-15	The highly electronegative fluorine atom will exert

a strong electron-withdrawing inductive effect through the C4-C(H₂OH) bond, stabilizing the corresponding alkoxide conjugate base and thus increasing the acidity (lowering the pKa) of the hydroxyl proton.[3][4]

LogP

0.1[5]

0.3 - 0.6

Fluorine is more lipophilic than hydrogen. The replacement of a hydrogen atom with fluorine generally increases the octanol-water partition coefficient (LogP).[6][7]

Metabolic Stability

Susceptible to oxidation at C4

Increased

The C-F bond is significantly stronger than a C-H bond, making the C4 position resistant to metabolic oxidation by cytochrome P450 enzymes. This is a common strategy to block metabolic "soft spots".[8][9][10]

Conformational Analysis

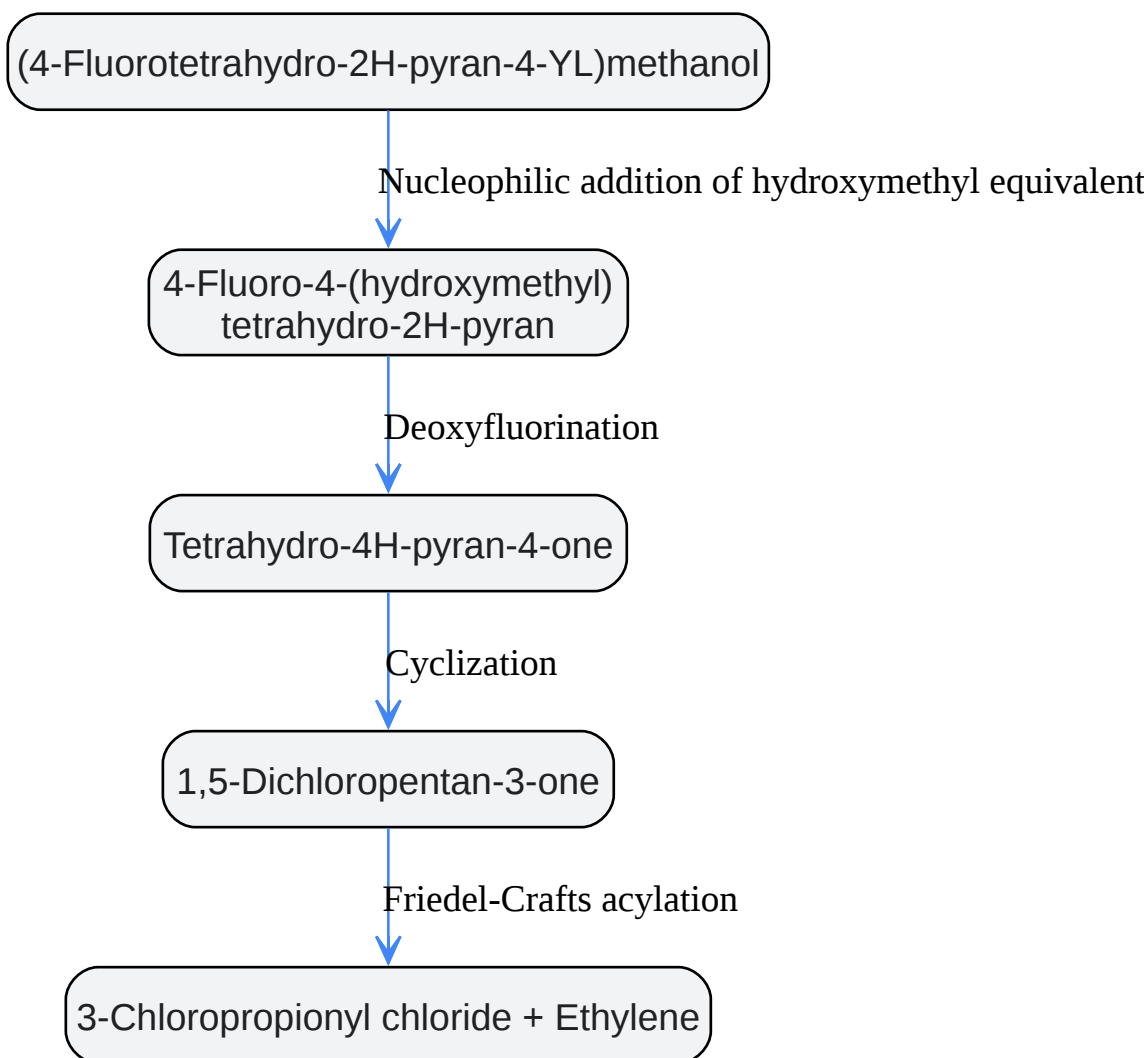
The introduction of a fluorine atom can have significant effects on the conformational preferences of cyclic systems. In a cyclohexane or tetrahydropyran ring, substituents typically prefer the equatorial position to minimize steric strain. However, the C-F bond is highly polar and can participate in stabilizing hyperconjugative and electrostatic interactions.

- **Anomeric Effect:** While a classical anomeric effect is not at play here, related stereoelectronic interactions involving the fluorine atom and the ring oxygen could influence the conformational equilibrium.
- **Gauche and Dipole Effects:** The gauche preference between fluorine and other electronegative groups is a known phenomenon.^[11] The orientation of the C-F dipole relative to the C-O dipoles of the ring and the hydroxymethyl group will be a key determinant of the most stable conformation. It is plausible that conformations that minimize dipole-dipole repulsions or engage in stabilizing electrostatic interactions will be favored.^{[12][13]}

Experimental Protocols

As no specific synthesis for **(4-Fluorotetrahydro-2H-pyran-4-yl)methanol** has been published, a potential synthetic route can be proposed based on established methodologies for the synthesis of the tetrahydropyran-4-one precursor and the subsequent fluorination and addition of the hydroxymethyl group. A plausible retrosynthetic analysis is outlined below.

Proposed Retrosynthetic Analysis



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Caption: Retrosynthetic pathway for the target compound.

Detailed Proposed Synthesis Workflow

This proposed workflow involves the synthesis of a key intermediate, Tetrahydro-4H-pyran-4-one, followed by nucleophilic addition and a subsequent deoxyfluorination step.

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one

Tetrahydro-2H-pyran-4-yl)methanol
(Parent Compound)

Oxidation
(e.g., PCC, Swern)

Tetrahydro-4H-pyran-4-one

Step 2: Formation of Tertiary Alcohol

Grignard Reaction
(e.g., MeMgBr) or
Reformatsky Reaction

4-Methyltetrahydro-2H-pyran-4-ol

Step 3: Deoxyfluorination

Deoxyfluorination
(e.g., DAST, Deoxo-Fluor)

(4-Fluorotetrahydro-2H-pyran-4-YL)methanol

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Caption: Proposed synthetic workflow from the parent compound.

Experimental Protocol: Deoxyfluorination of Tertiary Alcohols

A general procedure for the deoxyfluorination of a tertiary alcohol, such as the intermediate 4-methyltetrahydro-2H-pyran-4-ol, can be adapted from established methods.^{[14][15][16][17]}

Warning: Deoxyfluorination reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are hazardous and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

- **Preparation:** A solution of the tertiary alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.
- **Reagent Addition:** A solution of the deoxyfluorinating agent (e.g., DAST, 1.1-1.5 eq) in the same anhydrous solvent is added dropwise to the cooled alcohol solution with vigorous stirring.
- **Reaction:** The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-4 hours) and then allowed to slowly warm to room temperature. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS).
- **Quenching:** Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at 0 °C.
- **Workup:** The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted several times with the organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure fluorinated product.
- **Characterization:** The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).

Conclusion

(4-Fluorotetrahydro-2H-pyran-4-yl)methanol represents a valuable, albeit currently theoretical, building block for medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the C4 position is predicted to enhance metabolic stability and increase the acidity of the neighboring hydroxyl group, while also increasing lipophilicity. These modulations can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. The synthetic pathways outlined in this guide, based on robust and well-documented chemical transformations, provide a feasible route to obtaining this compound for further investigation. It is hoped that this technical guide will serve as a valuable resource for researchers interested in the synthesis and application of novel fluorinated heterocyclic scaffolds.

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